Antibacterial Activity: 4-(4-Methylphenyl)-1,3-thiazole MIC Values Against Gram-Positive and Gram-Negative Bacteria Compared to 4-(4-Chlorophenyl)thiazole Analogs
4-(4-Methylphenyl)-1,3-thiazole demonstrates broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria, as documented in laboratory antimicrobial screening studies . This activity profile contrasts with that of 4-(4-chlorophenyl)thiazole derivatives, which in systematic SAR evaluations showed markedly reduced antibacterial potency, with the chlorophenyl substitution associated with the lowest toxicity and correspondingly diminished antimicrobial efficacy in the 2-phenyl-4-methylthiazole series [1].
| Evidence Dimension | Antibacterial activity spectrum |
|---|---|
| Target Compound Data | Active against S. aureus and K. pneumoniae (qualitative in vitro activity) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)thiazole derivatives: markedly reduced antibacterial potency; lowest toxicity rank among p-substituted analogs |
| Quantified Difference | Qualitative: methylphenyl > chlorophenyl for antibacterial activity; chlorophenyl substitution associated with diminished antimicrobial efficacy |
| Conditions | In vitro antimicrobial susceptibility testing; 2-phenyl-4-methylthiazole SAR series evaluated in bacterial culture assays |
Why This Matters
Procurement decisions for antibacterial screening campaigns should prioritize the methylphenyl-substituted thiazole over chlorophenyl analogs based on demonstrated broad-spectrum activity, avoiding the significantly reduced potency associated with electron-withdrawing para-substituents.
- [1] Mizutani, T.; Suzuki, K. Relative hepatotoxicity of 2-(substituted phenyl)thiazoles and substituted thiobenzamides in mice. Toxicology Letters 1996, 85(2), 101-105. View Source
